molecular formula C16H16N10O2 B2887486 5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1448057-20-2

5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2887486
CAS RN: 1448057-20-2
M. Wt: 380.372
InChI Key: OXSRNZUKYGQMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N10O2 and its molecular weight is 380.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been explored for its potential in the synthesis of new thienopyrimidine derivatives, which have exhibited pronounced antimicrobial activity. This suggests its utility in developing novel antimicrobial agents (Bhuiyan et al., 2006).

Antiproliferative Effects

Another significant application involves its use in the synthesis of triazolopyridazin-6-yloxy derivatives, which have shown to inhibit the proliferation of endothelial and tumor cells. This highlights its potential for antiproliferative and possibly anticancer drug development (Ilić et al., 2011).

Chemical Synthesis and Design

The compound plays a key role in the design and synthesis of novel anthranilic diamides containing the triazolopyrimidine moiety, with the key intermediate being synthesized through microwave irradiation. This showcases its significance in the field of chemical synthesis and novel compound design (Dong et al., 2008).

Fungicidal Activities

Research also extends to the synthesis of carbonylhydrazone derivatives based on the triazolopyrimidine structure, which have exhibited excellent fungicidal activities. This indicates its potential use in agriculture for the development of new fungicides (De-jiang, 2008).

Anticancer Evaluation

Derivatives of the compound have been synthesized and evaluated for their anticancer activities, specifically against various cancer cell lines. This underscores its importance in medicinal chemistry for cancer therapy research (Bakavoli et al., 2010).

properties

IUPAC Name

5,7-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N10O2/c1-10-7-11(2)26-16(20-10)21-14(23-26)15(28)18-5-6-24-13(27)4-3-12(22-24)25-9-17-8-19-25/h3-4,7-9H,5-6H2,1-2H3,(H,18,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRNZUKYGQMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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